A significant area of research explores pinoxaden's ability to target grass weeds in cereal crops like wheat and barley. Studies demonstrate that pinoxaden satisfactorily controls various monocotyledonous weed species, with effectiveness depending on factors like application timing, dosage, specific weed species, growth stage, and density ([PDF] Pinoxaden - A new active ingredient for grass weed control in cereals of South-West Poland).
Here are some specific research findings:
Pinoxaden is a selective herbicide belonging to the phenylpyrazole class of chemicals. Its chemical formula is C23H32N2O4, and it has a molecular weight of 400.5 g/mol. Pinoxaden is primarily used in agricultural settings for the control of grass weeds in various crops, including cereals and oilseeds. The herbicide operates by inhibiting the enzyme acetyl-coenzyme A carboxylase, which is crucial for fatty acid biosynthesis in plants. This mechanism disrupts the normal growth processes of target weeds, leading to their eventual death .
Pinoxaden is classified as slightly toxic to aquatic organisms []. Proper handling and application procedures are crucial to minimize environmental impact.
In terms of degradation, pinoxaden degrades rapidly in aerobic soil conditions with half-lives ranging from 2 to 3 days, primarily forming the degradate M2 . The degradation products are less toxic than the parent compound, contributing to its environmental safety profile.
Pinoxaden exhibits significant biological activity as a herbicide. Its primary action is the inhibition of acetyl-coenzyme A carboxylase, which is essential for fatty acid synthesis in plants. This inhibition leads to stunted growth and eventual death of susceptible grass species while having minimal impact on broadleaf plants . Toxicological studies indicate that pinoxaden has low acute toxicity in mammals, with an LD50 greater than 5000 mg/kg in rats, suggesting a favorable safety profile for non-target organisms .
The synthesis of pinoxaden involves several key steps:
Pinoxaden is primarily utilized in agriculture as a selective herbicide for controlling grass weeds in cereal crops such as wheat and barley. It is effective against various grass species while being safe for broadleaf crops. Its application helps improve crop yields by reducing competition from unwanted grasses . Additionally, pinoxaden's rapid degradation in soil minimizes long-term environmental impact.
Studies on pinoxaden's interactions have focused on its metabolic pathways and potential effects on non-target organisms. Research indicates that pinoxaden undergoes significant metabolic transformations in mammals, primarily through cleavage of its ester linkages, resulting in metabolites that are less toxic than the parent compound . Furthermore, its low acute toxicity suggests limited risk to human health when used according to guidelines.
Pinoxaden shares similarities with several other herbicides within the same class or related classes. Here are some comparable compounds:
Compound Name | Chemical Class | Mode of Action | Unique Features |
---|---|---|---|
Cloquintocet-mexyl | Phenylpyrazole | Enhances efficacy of other herbicides | Often used in combination formulations |
Quizalofop-P-ethyl | Aryloxyphenoxy | Inhibits acetyl-coenzyme A carboxylase | Targeted mainly at grass weeds |
Clethodim | Cyclohexenone | Inhibits fatty acid synthesis | Effective against a wide range of grass species |
Fenoxaprop-P-ethyl | Aryloxyphenoxy | Inhibits acetyl-coenzyme A carboxylase | Broad-spectrum control over grassy weeds |
Uniqueness of Pinoxaden: Pinoxaden's distinctiveness lies in its specific mode of action targeting acetyl-coenzyme A carboxylase while exhibiting low toxicity to non-target organisms and rapid soil degradation properties. This combination enhances its effectiveness and environmental safety compared to other herbicides.
Irritant;Health Hazard;Environmental Hazard